molecular formula C22H19N3OS B2644784 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034301-08-9

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2644784
CAS No.: 2034301-08-9
M. Wt: 373.47
InChI Key: ZEQXLJNAFSINDG-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyridine ring

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.

    Synthesis of the Pyridin-4-ylmethyl Intermediate: The pyridine ring is functionalized with a thiophene group through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Coupling of Intermediates: The final step involves the coupling of the naphthalen-1-ylmethyl intermediate with the pyridin-4-ylmethyl intermediate using a urea-forming reaction, typically under mild conditions with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction may produce naphthalen-1-ylmethanol derivatives.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)urea: Lacks the thiophene ring, which may affect its bioactivity and chemical properties.

    1-(Naphthalen-1-ylmethyl)-3-((2-(furan-3-yl)pyridin-4-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, potentially altering its reactivity and applications.

Uniqueness

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-22(25-14-18-6-3-5-17-4-1-2-7-20(17)18)24-13-16-8-10-23-21(12-16)19-9-11-27-15-19/h1-12,15H,13-14H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQXLJNAFSINDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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